N',3,3-trimethylmorpholine-4-carboximidamide
Description
N',3,3-Trimethylmorpholine-4-carboximidamide is a substituted morpholine derivative characterized by a carboximidamide functional group at position 4 of the morpholine ring, with three methyl substituents: one at the N' position and two at the 3-positions of the heterocycle. The morpholine ring provides a polar, oxygen-containing heterocycle, while the carboximidamide group may enhance hydrogen-bonding interactions, influencing solubility and target binding .
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N',3,3-trimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-8(2)6-12-5-4-11(8)7(9)10-3/h4-6H2,1-3H3,(H2,9,10) |
InChI Key |
PSNQCUVIRMUTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1C(=NC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3,3-trimethylmorpholine-4-carboximidamide typically involves the reaction of morpholine with trimethylamine and cyanamide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N’,3,3-trimethylmorpholine-4-carboximidamide involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N’,3,3-trimethylmorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents at moderate temperatures.
Major Products Formed
Oxidation: Formation of N’,3,3-trimethylmorpholine-4-carboxamide.
Reduction: Formation of N’,3,3-trimethylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N’,3,3-trimethylmorpholine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’,3,3-trimethylmorpholine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Carboximidamide Derivatives
*Inferred based on morpholine (C₄H₉NO) + 3 methyl groups (C₃H₉) and carboximidamide (CN₂H₃).
Key Observations:
- Heterocycle Diversity : The morpholine core (oxygen-containing) contrasts with pyridine (nitrogen-containing) and 1,2,5-oxadiazole (nitrogen-rich) rings, affecting electronic properties and solubility.
- Substituent Effects : Methyl groups in the target compound likely enhance steric bulk and lipophilicity, whereas trifluoromethyl (in ) and chloro/fluoro groups (in ) increase electronegativity and metabolic stability.
- Functional Groups : All compounds share the carboximidamide moiety, which may facilitate hydrogen bonding in biological targets.
Key Observations:
- The synthesis of oxadiazole-based carboximidamides (e.g., ) involves nucleophilic substitution under mild basic conditions (NaHCO₃), suggesting similar pathways might apply to the target compound.
- Morpholine derivatives often require ring-closing reactions or functionalization of preformed heterocycles, differing from pyridine or oxadiazole syntheses.
Pharmacological and Physicochemical Properties
Hypothetical Insights (Based on Structural Analogs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
